
HIV Envelope protein gp41 (519-541)
Overview
Description
The HIV Envelope Protein gp41 (519-541) is a segment of the gp41 protein, which is a subunit of the envelope glycoprotein complex of the Human Immunodeficiency Virus (HIV). This protein plays a crucial role in the virus’s ability to infect host cells by facilitating the fusion of the viral and cellular membranes. The gp41 protein, along with gp120, forms the HIV envelope spike, which is a primary target for neutralizing antibodies and therapeutic interventions .
Preparation Methods
The preparation of the HIV Envelope Protein gp41 (519-541) typically involves recombinant DNA technology. The gene encoding the gp41 protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the gp41 protein, which is subsequently purified using chromatographic techniques .
Industrial production methods for gp41 involve large-scale fermentation processes, where the host cells are grown in bioreactors. The expressed gp41 protein is harvested and purified through a series of steps, including cell lysis, centrifugation, and affinity chromatography .
Chemical Reactions Analysis
The HIV Envelope Protein gp41 (519-541) undergoes various chemical reactions, primarily involving its amino acid residues. These reactions include:
Oxidation: The cysteine residues in gp41 can form disulfide bonds, which are crucial for maintaining the protein’s structural integrity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT), and mutagenic agents (e.g., ethyl methanesulfonate). The major products formed from these reactions are modified versions of the gp41 protein with altered structural or functional properties .
Scientific Research Applications
The HIV Envelope Protein gp41 (519-541) has numerous scientific research applications, including:
Vaccine Development: The gp41 protein is a key target for HIV vaccine research.
Therapeutic Interventions: gp41 is a target for antiretroviral drugs that inhibit the fusion of the viral and cellular membranes, thereby blocking HIV entry into host cells.
Structural Biology: The gp41 protein is studied to understand its structure and function, which provides insights into the mechanisms of viral entry and fusion.
Mechanism of Action
The HIV Envelope Protein gp41 (519-541) facilitates the fusion of the viral and cellular membranes through a series of conformational changes. Upon binding of the gp120 subunit to the host cell receptors, gp41 undergoes refolding into a six-helical bundle structure. This refolding brings the viral and cellular membranes into close proximity, allowing the fusion peptide of gp41 to insert into the host cell membrane. The energy released during this process drives the fusion reaction, leading to the entry of the viral genome into the host cell .
Comparison with Similar Compounds
The HIV Envelope Protein gp41 (519-541) is unique in its role in mediating membrane fusion during HIV infection. Similar compounds include other viral fusion proteins, such as:
Influenza Hemagglutinin (HA): Mediates the fusion of the influenza virus with host cells.
Ebola Virus Glycoprotein (GP): Facilitates the entry of the Ebola virus into host cells.
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) Spike Protein: Mediates the fusion of the SARS-CoV-2 virus with host cells.
Compared to these proteins, gp41 is distinct in its structure and the specific mechanisms it employs to facilitate membrane fusion. The unique features of gp41, such as its heptad repeat regions and membrane-proximal external region, make it a critical target for HIV therapeutic interventions and vaccine development .
Properties
IUPAC Name |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H155N27O26S/c1-18-51(10)76(120-74(131)44-105-92(146)75(50(8)9)121-79(133)52(11)96)93(147)106-41-71(128)109-56(15)83(137)115-64(36-49(6)7)88(142)118-66(38-59-28-23-20-24-29-59)90(144)117-63(35-48(4)5)86(140)104-43-72(129)111-65(37-58-26-21-19-22-27-58)89(143)116-62(34-47(2)3)85(139)103-40-70(127)107-54(13)81(135)110-53(12)80(134)101-42-73(130)112-68(46-124)91(145)122-77(57(16)125)94(148)114-61(31-33-149-17)84(138)102-39-69(126)108-55(14)82(136)113-60(30-25-32-100-95(98)99)87(141)119-67(45-123)78(97)132/h19-24,26-29,47-57,60-68,75-77,123-125H,18,25,30-46,96H2,1-17H3,(H2,97,132)(H,101,134)(H,102,138)(H,103,139)(H,104,140)(H,105,146)(H,106,147)(H,107,127)(H,108,126)(H,109,128)(H,110,135)(H,111,129)(H,112,130)(H,113,136)(H,114,148)(H,115,137)(H,116,143)(H,117,144)(H,118,142)(H,119,141)(H,120,131)(H,121,133)(H,122,145)(H4,98,99,100)/t51-,52-,53-,54-,55-,56-,57+,60-,61-,62-,63-,64-,65-,66-,67-,68-,75-,76-,77-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHRHJIOJAOWST-DMZNSEDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H155N27O26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155952 | |
| Record name | HIV Envelope protein gp41 (519-541) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2123.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128631-86-7 | |
| Record name | HIV Envelope protein gp41 (519-541) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128631867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HIV Envelope protein gp41 (519-541) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90155952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Dimethylaminopropyl)phenyl]sulfanylphenol hydrochloride](/img/structure/B139299.png)
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)
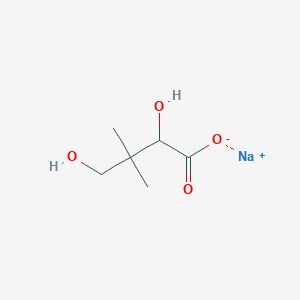
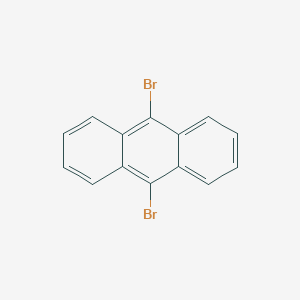
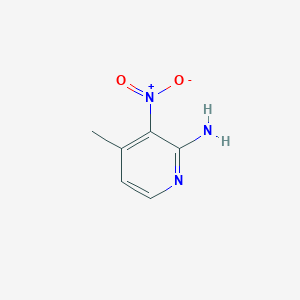
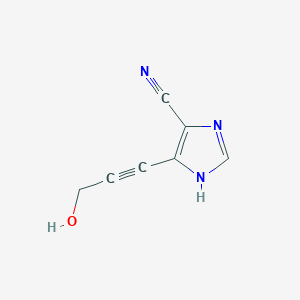
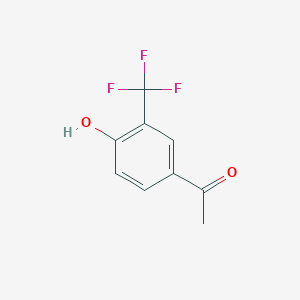
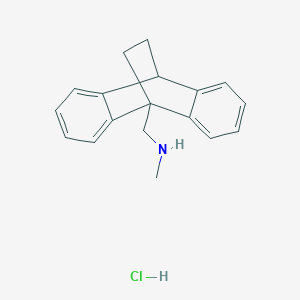
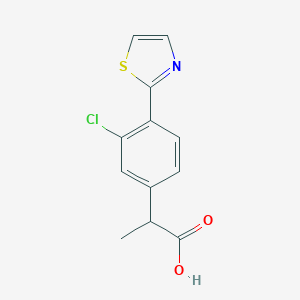

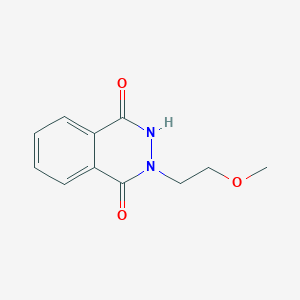
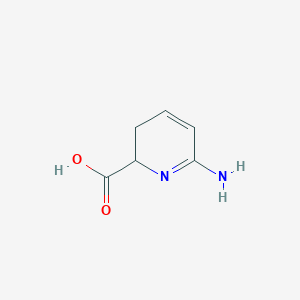
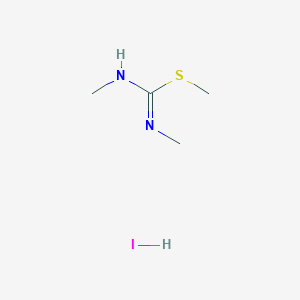
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
